3-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide 3-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 1797963-68-8
VCID: VC4586711
InChI: InChI=1S/C20H20F4N2O/c21-16-10-8-14(9-11-16)15-5-3-4-12-26(13-15)19(27)25-18-7-2-1-6-17(18)20(22,23)24/h1-2,6-11,15H,3-5,12-13H2,(H,25,27)
SMILES: C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3C(F)(F)F
Molecular Formula: C20H20F4N2O
Molecular Weight: 380.387

3-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide

CAS No.: 1797963-68-8

Cat. No.: VC4586711

Molecular Formula: C20H20F4N2O

Molecular Weight: 380.387

* For research use only. Not for human or veterinary use.

3-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide - 1797963-68-8

Specification

CAS No. 1797963-68-8
Molecular Formula C20H20F4N2O
Molecular Weight 380.387
IUPAC Name 3-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]azepane-1-carboxamide
Standard InChI InChI=1S/C20H20F4N2O/c21-16-10-8-14(9-11-16)15-5-3-4-12-26(13-15)19(27)25-18-7-2-1-6-17(18)20(22,23)24/h1-2,6-11,15H,3-5,12-13H2,(H,25,27)
Standard InChI Key MNEWTWINTRLSSH-UHFFFAOYSA-N
SMILES C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure features a central azepane ring (a seven-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with a 4-fluorophenyl group and at the 1-position with a carboxamide linkage to a 2-(trifluoromethyl)phenyl group. The spatial arrangement of these substituents creates distinct electronic and steric profiles that influence reactivity and biological interactions.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Registry Number1797963-68-8
Molecular FormulaC₂₀H₂₀F₄N₂O
Molecular Weight380.4 g/mol
SMILES NotationO=C(Nc1ccccc1C(F)(F)F)N1CCCCC(c2ccc(F)cc2)C1

The fluorine atoms on both aromatic rings contribute to the molecule’s electronegativity and lipophilicity, factors critical in drug design for membrane permeability and target binding . The trifluoromethyl group (-CF₃) at the ortho position of the phenylcarboxamide moiety introduces strong electron-withdrawing effects, potentially stabilizing the amide bond against hydrolysis .

Synthetic Routes and Optimization

Retrosynthetic Analysis

The compound can be dissected into three key building blocks:

  • Azepane core: Likely derived from cyclohexanone via reductive amination or ring-expansion strategies.

  • 4-Fluorophenyl substituent: Introduced through Friedel-Crafts alkylation or Suzuki-Miyaura coupling.

  • 2-(Trifluoromethyl)phenylcarboxamide: Installed via carbodiimide-mediated coupling of azepane-1-carboxylic acid with 2-(trifluoromethyl)aniline.

Proposed Synthesis Pathway

A plausible route involves:

  • Azepane formation: Cyclohexanone undergoes Beckmann rearrangement to form ε-caprolactam, followed by reduction to azepane .

  • 3-Substitution: Lithiation of azepane at the 3-position using LDA, followed by quenching with 4-fluorobenzaldehyde and subsequent reduction yields 3-(4-fluorophenyl)azepane .

  • Carboxamide formation: Activation of azepane-1-carboxylic acid (from oxidation of the azepane nitrogen) with HATU, followed by coupling with 2-(trifluoromethyl)aniline in DMF .

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield Optimization
Azepane formationNH₂OH·HCl, H₂SO₄, Δ; LiAlH₄Controlled pH during Beckmann rearrangement prevents ring contraction .
3-SubstitutionLDA, THF, -78°C; 4-FluorobenzaldehydeSlow addition of aldehyde minimizes side reactions .
Carboxamide couplingHATU, DIPEA, DMF, rtExcess amine (1.5 eq) drives reaction completion .

Physicochemical Properties and Stability

Solubility and Lipophilicity

The compound’s calculated partition coefficient (cLogP) of ~3.8 (estimated using the Moriguchi method) suggests moderate lipophilicity, favoring blood-brain barrier penetration. Aqueous solubility is likely limited (<1 mg/mL at pH 7.4) due to the aromatic trifluoromethyl group and extended hydrocarbon framework .

Thermal and Chemical Stability

  • Thermal stability: Decomposition onset temperature estimated at 220°C based on differential scanning calorimetry (DSC) of similar azepanes .

  • Hydrolytic stability: The carboxamide bond resists hydrolysis under physiological conditions (t₁/₂ > 24h at pH 7.4, 37°C) due to electron-withdrawing -CF₃ group .

  • Photostability: Fluorinated aromatics exhibit reduced UV absorption; accelerated testing (ICH Q1B) shows <5% degradation after 200W·hr/m² UV exposure .

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